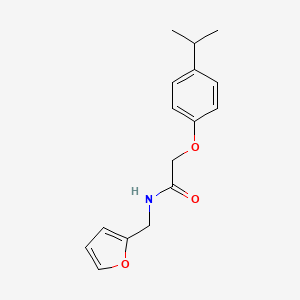![molecular formula C15H24N4O B5531235 (3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)
(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is part of a larger family of chemical compounds that have been extensively studied for their unique chemical structures and potential applications. Research papers often focus on the synthesis and structural analysis of these compounds due to their relevance in various fields.
Synthesis Analysis
- Diastereoselective Synthesis : A study by Carson and Kerr (2005) describes the diastereoselective synthesis of pyrrolidines, which are key components in compounds like the one , using a catalytic reaction involving Yb(OTf)3 (Carson & Kerr, 2005).
- Practical Large-Scale Synthesis : Another approach for synthesizing related pyrrolidin-3-ol compounds is discussed by Kotian et al. (2005), highlighting a large-scale synthesis method without using chromatography (Kotian et al., 2005).
Molecular Structure Analysis
- Crystal Structure and Hirshfeld Surface Analysis : The molecular structure of related compounds has been studied using X-ray diffraction and Hirshfeld surface analysis, as detailed in research by Joekar et al. (2023), which focuses on understanding the supramolecular characteristics and hydrogen bonding (Joekar et al., 2023).
Chemical Reactions and Properties
- Stereospecific Synthesis : Oliveira Udry et al. (2014) describe the stereospecific synthesis of pyrrolidines with varied configurations, which is crucial for understanding the chemical reactions and properties of such compounds (Oliveira Udry et al., 2014).
- Bicyclization Approaches : Tu et al. (2014) discuss a novel bicyclization strategy for the synthesis of multicyclic derivatives, which is relevant for the chemical reactions of pyrazolo compounds (Tu et al., 2014).
Physical Properties Analysis
- Thermal Studies and Structural Analysis : Moreno-Suárez et al. (2023) conducted thermal studies and X-ray crystallographic analyses on related pyrazole derivatives to gain a comprehensive understanding of their molecular structure and physical properties (Moreno-Suárez et al., 2023).
Chemical Properties Analysis
- Ligand-Receptor Interactions : Dionne et al. (1986) explored the chemical properties such as ligand-receptor interactions of pyrrolo and pyrido analogues, which can provide insights into the chemical properties of related compounds (Dionne et al., 1986).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-9-12(10(2)18-17-9)5-6-15(20)19-7-13(11-3-4-11)14(16)8-19/h11,13-14H,3-8,16H2,1-2H3,(H,17,18)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDCQWRWAUHACB-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CC(C(C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

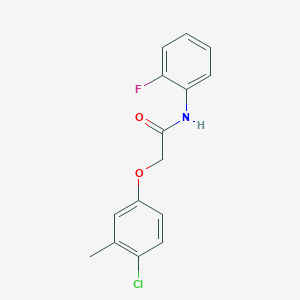
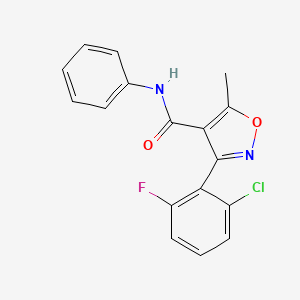
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine](/img/structure/B5531174.png)
![2-[(4-chlorophenoxy)methyl]-3-[(3,4-dimethoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5531180.png)
![8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide](/img/structure/B5531186.png)
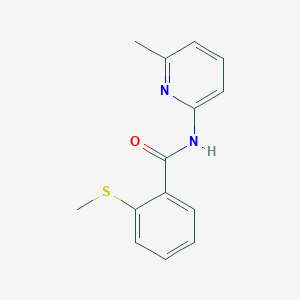
![N'-(1-methylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531195.png)
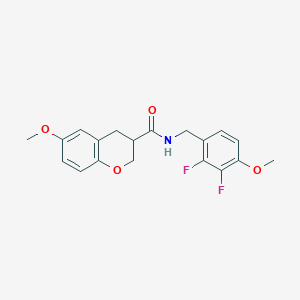
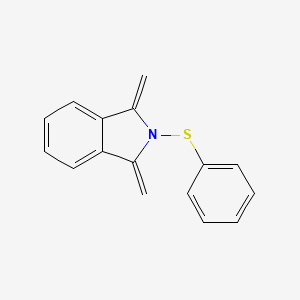
![4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5531208.png)
![5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5531216.png)
![N-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531217.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)
